1-Piperazinecarboxylic acid, 4-butyl-, ethyl ester
Description
1-Piperazinecarboxylic acid, 4-butyl-, ethyl ester (CAS RN: 63207-02-3) is a piperazine derivative featuring a butyl substituent at the 4-position of the piperazine ring and an ethyl ester group at the 1-position. Its molecular formula is C${11}$H${22}$N$2$O$2$, with a molecular mass of ~214.3 g/mol. The ethyl ester group enhances lipophilicity, making it suitable as an intermediate in pharmaceutical synthesis or organic chemistry. The butyl chain contributes to increased hydrophobicity compared to shorter alkyl chains, influencing solubility and membrane permeability .
Structure
3D Structure
Properties
CAS No. |
63981-41-9 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 4-butylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-3-5-6-12-7-9-13(10-8-12)11(14)15-4-2/h3-10H2,1-2H3 |
InChI Key |
PBOTXPDTKKNNFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
| Reagent/Condition | Description |
|---|---|
| Piperazine derivative | 1-(4-butyl)piperazine or similar substituted piperazine |
| Alkyl chloroformate | Ethyl chloroformate (for ethyl ester formation) |
| Base | Triethylamine (to scavenge HCl) |
| Solvent | Benzene or chloroform |
| Temperature | 0 to 10 °C during addition |
| Stirring and reaction time | Stirring during dropwise addition, then stirring for 1-2 hours at room temperature or slightly elevated temperature |
| Workup | Washing with dilute HCl, potassium bicarbonate solution, and water; drying over anhydrous agent |
| Purification | Distillation under reduced pressure or recrystallization |
Stepwise Procedure (Adapted from Patent Examples)
- Dissolution: Dissolve 1-(4-butyl)piperazine (or the closest available piperazine derivative) in benzene (or chloroform).
- Base Addition: Add triethylamine to the solution under stirring and cooling (0 to 10 °C).
- Chloroformate Addition: Add ethyl chloroformate dropwise to the cooled reaction mixture while maintaining the temperature.
- Reaction Completion: Stir the mixture for 1 to 2 hours, allowing the temperature to rise to room temperature gradually.
- Workup: Add water to the mixture, separate the organic layer, wash sequentially with dilute hydrochloric acid, potassium bicarbonate solution, and water.
- Drying: Dry the organic layer over anhydrous sodium sulfate or similar drying agent.
- Purification: Remove the solvent by distillation under reduced pressure; further purify the product by distillation or recrystallization if necessary.
Representative Data from Related Preparations
Notes on Reaction Parameters and Optimization
- Temperature Control: Maintaining low temperatures (0–10 °C) during chloroformate addition prevents side reactions and decomposition.
- Base Selection: Triethylamine is commonly used to neutralize HCl; the precipitate of triethylamine hydrochloride indicates reaction progress.
- Solvent Choice: Benzene and chloroform are typical solvents; however, safer alternatives may be considered depending on regulatory and safety concerns.
- Purification: Distillation under reduced pressure is effective for oily esters, while recrystallization suits solid esters.
Summary Table of Preparation Method
| Step No. | Operation | Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Dissolve piperazine derivative | Benzene or chloroform, room temp | Prepare reaction mixture |
| 2 | Add triethylamine | 0–10 °C, stirring | Neutralize HCl formed during reaction |
| 3 | Add ethyl chloroformate dropwise | 0–10 °C, slow addition | Form ethyl ester linkage |
| 4 | Stir reaction | 1–2 hours, allow to warm to RT | Complete esterification |
| 5 | Workup | Wash with HCl, bicarbonate, water | Remove impurities and by-products |
| 6 | Dry organic layer | Over anhydrous sodium sulfate | Remove residual moisture |
| 7 | Purify product | Distillation or recrystallization | Obtain pure ester product |
Additional Considerations from Related Piperazine Ester Syntheses
- Protection of the piperazine nitrogen with tert-butyl carbamate (Boc) groups is a common step in related syntheses to improve selectivity and yield, as seen in the synthesis of 4-(4-bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester.
- Inert atmosphere (nitrogen) is often employed to avoid moisture and oxygen interference.
- Reaction times vary from 1 to 3 hours depending on temperature and reagent reactivity.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-1-piperazinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Butyl-1-piperazinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-butyl-1-piperazinecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperazine derivative, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Chain Length Variation
1-Piperazinecarboxylic Acid, 4-Propyl-, Ethyl Ester (CAS RN: 71172-70-8)
- Molecular Formula : C${10}$H${20}$N$2$O$2$
- Molecular Mass : 200.28 g/mol
- Boiling Point : 127–128°C at 11 Torr .
- Key Difference : The propyl substituent (C$3$H$7$) reduces lipophilicity compared to the butyl group. This shorter chain lowers molecular weight and may improve aqueous solubility.
1-Piperazinecarboxylic Acid, 4-Pentadecyl-, Ethyl Ester (CAS RN: 63207-04-5)
- Molecular Formula : C${22}$H${44}$N$2$O$2$ (estimated)
- Molecular Mass : ~368.6 g/mol
- Key Difference : The long pentadecyl chain (C${15}$H${31}$) drastically increases hydrophobicity, likely rendering the compound insoluble in water. Such derivatives may serve as lipid-soluble carriers or surfactants .
Aromatic and Heterocyclic Substituents
Ethyl 4-(4-Aminophenyl)piperazine-1-carboxylate (CAS RN: 16154-70-4)
- Molecular Formula : C${13}$H${19}$N$3$O$2$
- Molecular Mass : 249.31 g/mol
- Key Difference: The 4-aminophenyl group introduces aromaticity and a primary amine, enabling hydrogen bonding and π-π interactions. This enhances binding to biological targets (e.g., receptors) compared to alkyl derivatives .
Ethyl 4-[(3-Methyl-1-phenyl-1H-pyrazol-5-yl)]piperazine-1-carboxylate
- Molecular Formula : C${19}$H${26}$N$4$O$2$
- Molecular Mass : 342.44 g/mol
- Such derivatives are often explored in medicinal chemistry for kinase inhibition or CNS activity .
Functional Group Modifications
tert-Butyl 4-Cyanopiperazine-1-carboxylate (CAS RN: 113534-02-4)
- Molecular Formula : C${10}$H${17}$N$3$O$2$
- Molecular Mass : 211.27 g/mol
- Key Difference: The tert-butyl ester and cyano group increase steric bulk and electrophilicity, respectively. This compound may act as a precursor for further functionalization via nucleophilic substitution .
JZL195 (4-[(3-Phenoxyphenyl)methyl]-1-piperazinecarboxylic Acid 4-Nitrophenyl Ester)
- Molecular Formula : C${24}$H${22}$N$4$O$5$
- Molecular Mass : 446.46 g/mol
- Key Difference: The nitrophenyl ester and phenoxyphenyl substituents enhance electron-withdrawing effects and aromatic stacking, making JZL195 a potent cannabinoid receptor ligand .
Structural Impact on Properties
| Compound | Substituent | Molecular Mass (g/mol) | LogP (Estimated) | Key Applications |
|---|---|---|---|---|
| 4-Butyl-, ethyl ester | Butyl (C$4$H$9$) | 214.3 | ~2.5 | Pharmaceutical intermediates |
| 4-Propyl-, ethyl ester | Propyl (C$3$H$7$) | 200.28 | ~2.0 | Organic synthesis |
| 4-(4-Aminophenyl)-, ethyl ester | 4-Aminophenyl | 249.31 | ~1.8 | Receptor-targeted drug design |
| JZL195 | Phenoxyphenyl/nitro | 446.46 | ~4.5 | Cannabinoid receptor research |
- Lipophilicity: Butyl > propyl > aminophenyl due to alkyl chain length and aromatic polarity.
- Reactivity: Nitrophenyl (JZL195) > cyano (tert-butyl) > ester (4-butyl) due to electron-withdrawing groups.
Biological Activity
1-Piperazinecarboxylic acid, 4-butyl-, ethyl ester is a compound that belongs to the piperazine family, which has been extensively studied for its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆N₆O₂
- SMILES : CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)N4CCN(CC4)CC
- InChIKey : WAZJTLGLQQDEJQ-UHFFFAOYSA-N
The structural features of this compound contribute significantly to its biological activity, particularly due to the presence of the piperazine ring which is known for enhancing pharmacological effects.
Anticancer Activity
Studies have shown that derivatives of piperazine, including 1-piperazinecarboxylic acid, exhibit notable anticancer properties. For instance, compounds containing piperazine moieties have demonstrated significant cytotoxicity against various cancer cell lines.
- Case Study : A derivative of piperazine was reported to inhibit telomerase activity in cancer cells, leading to reduced proliferation rates. The compound was effective against cell lines such as HeLa and SGC-7901 with IC₅₀ values ranging from 1.02 µM to 4.12 µM .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 1.02 |
| SGC-7901 | 1.33 |
| U87 | 2.50 |
| HepG2 | 4.12 |
The mechanism by which piperazine derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, one study indicated that certain piperazine compounds could arrest the cell cycle at the G2/M phase and induce DNA damage in prostate cancer cells .
Other Pharmacological Activities
Beyond anticancer properties, piperazine derivatives have been studied for their potential in treating other conditions:
- Antimicrobial Activity : Some studies have reported that piperazine-containing compounds exhibit antibacterial and antifungal activities.
- CNS Activity : Piperazines are also investigated for their effects on the central nervous system, including anxiolytic and antidepressant properties.
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is highly dependent on their structural modifications. The position and nature of substituents on the piperazine ring can significantly influence the potency and selectivity of these compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-piperazinecarboxylic acid, 4-butyl-, ethyl ester, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For optimization, use Design of Experiments (DoE) frameworks to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze yield via HPLC or GC-MS. Quantum chemical calculations (e.g., DFT) can predict transition states and guide solvent selection .
- Key Data : Reaction efficiency correlates with solvent polarity (ε > 15 preferred for polar intermediates). Ethyl ester formation achieves >80% yield under anhydrous conditions with DCC/DMAP catalysis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?
- Methodological Answer :
- NMR : Use - and -NMR to confirm ester and piperazine moieties. Deuterated DMSO resolves rotational isomers of the piperazine ring.
- MS : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns.
- Pitfalls : Overlapping signals in crowded regions (δ 1.0–2.5 ppm) require 2D NMR (e.g., COSY, HSQC) for resolution. Impurity peaks in GC-MS may arise from incomplete purification—validate via column chromatography with silica gel (60–120 mesh) .
Q. What are the documented biological or catalytic properties of this compound, and how can preliminary bioactivity assays be designed?
- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using microplate assays (e.g., MIC determination via broth dilution). Include positive controls (e.g., ciprofloxacin for bacteria) and validate results with triplicate runs. Computational docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., bacterial DHFR) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD) resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?
- Methodological Answer : Contradictions in mechanistic pathways (e.g., SN1 vs. SN2) require comparative DFT studies (Gaussian 16) to calculate activation energies for competing pathways. Molecular dynamics (MD) simulations (GROMACS) assess solvent effects on transition states. Validate with kinetic isotope effects (KIE) experiments .
- Case Study : A 2024 ICReDD study resolved conflicting claims about esterification pathways by identifying a low-barrier tetrahedral intermediate via QM/MM simulations .
Q. What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity and minimizing byproducts?
- Methodological Answer : Implement flow chemistry systems to control residence time and temperature gradients. Use inline FTIR for real-time monitoring of intermediate formation. For stereochemical control, chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess. Optimize workup procedures (e.g., liquid-liquid extraction at pH 7–8) to isolate polar byproducts .
Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) enhance process simulation and reactor design for large-scale production?
- Methodological Answer : Train neural networks on historical reaction data (temperature, pressure, yield) to predict optimal reactor configurations. COMSOL’s CFD modules model heat/mass transfer in batch vs. continuous reactors. Validate with pilot-scale experiments using factorial design matrices .
- Example : AI-optimized membrane reactors reduced energy consumption by 22% in a 2025 pilot study by coupling reaction and separation steps .
Q. What interdisciplinary approaches address discrepancies in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : Discrepancies arise from measurement techniques (e.g., shake-flask vs. potentiometric solubility). Standardize protocols via ICH guidelines. Use accelerated stability studies (40°C/75% RH) with UPLC monitoring. Cross-validate with computational solubility parameters (Hansen solubility spheres) .
Methodological Resources
- Experimental Design : Adopt ICReDD’s feedback loop integrating computational screening (e.g., GRRM reaction path searches) with high-throughput experimentation .
- Data Analysis : Utilize Python-based tools (e.g., RDKit, PyTorch) for multivariate analysis of reaction datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
